molecular formula C9H11Li B14495453 lithium;propylbenzene CAS No. 64740-46-1

lithium;propylbenzene

Katalognummer: B14495453
CAS-Nummer: 64740-46-1
Molekulargewicht: 126.2 g/mol
InChI-Schlüssel: SDPHGBHFBVZLFM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Lithium propylbenzene can be synthesized through the reaction of propylbenzene with an organolithium reagent, such as n-butyllithium. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive lithium compound from reacting with moisture or oxygen. The reaction is usually carried out in a non-polar solvent like hexane or diethyl ether at low temperatures to control the reactivity and ensure a high yield of the desired product .

Industrial Production Methods

Industrial production of lithium propylbenzene follows similar synthetic routes but on a larger scale. The process involves the careful handling of organolithium reagents and maintaining an inert atmosphere throughout the reaction. The use of automated systems and advanced monitoring techniques ensures the safety and efficiency of the production process .

Wirkmechanismus

The mechanism of action of lithium propylbenzene involves its reactivity as an organolithium compound. It acts as a strong nucleophile, attacking electrophilic centers in various substrates. The lithium atom facilitates the formation of carbon-lithium bonds, which can be further manipulated through subsequent reactions. The compound’s reactivity is influenced by the electronic and steric effects of the propylbenzene moiety .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Lithium Phenylacetylene: Another organolithium compound with similar reactivity but different structural features.

    Lithium Butylbenzene: Similar in structure but with a butyl group instead of a propyl group.

    Lithium Ethylbenzene: Similar in structure but with an ethyl group instead of a propyl group.

Uniqueness

Lithium propylbenzene is unique due to the specific electronic and steric effects imparted by the propyl group. These effects influence its reactivity and selectivity in various chemical reactions, making it a valuable reagent in organic synthesis and industrial applications .

Eigenschaften

CAS-Nummer

64740-46-1

Molekularformel

C9H11Li

Molekulargewicht

126.2 g/mol

IUPAC-Name

lithium;propylbenzene

InChI

InChI=1S/C9H11.Li/c1-2-6-9-7-4-3-5-8-9;/h3-5,7-8H,1-2,6H2;/q-1;+1

InChI-Schlüssel

SDPHGBHFBVZLFM-UHFFFAOYSA-N

Kanonische SMILES

[Li+].[CH2-]CCC1=CC=CC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.